molecular formula C9H5NO B1281937 Benzofuran-4-carbonitrile CAS No. 95333-17-8

Benzofuran-4-carbonitrile

Cat. No.: B1281937
CAS No.: 95333-17-8
M. Wt: 143.14 g/mol
InChI Key: VCQONKRSTAUGEP-UHFFFAOYSA-N
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Description

Benzofuran-4-carbonitrile is a chemical compound with the molecular formula C9H5NO. It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring.

Scientific Research Applications

Benzofuran-4-carbonitrile has numerous applications in scientific research, including:

Safety and Hazards

Benzofuran-4-carbonitrile is classified as a warning substance. It may cause damage to organs through prolonged or repeated exposure and is suspected of causing cancer . It is harmful to aquatic life with long-lasting effects . The precautionary statements include avoiding release to the environment and not breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Biochemical Analysis

Biochemical Properties

Benzofuran-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been identified as potent inhibitors of protein kinase CK2, an enzyme involved in cell proliferation and survival . The interaction between this compound and CK2 involves binding to the enzyme’s active site, thereby inhibiting its kinase activity. Additionally, this compound has been shown to inhibit diapophytoene desaturase (CrtN), an enzyme involved in the biosynthesis of staphyloxanthin, a virulence factor in Staphylococcus aureus . This inhibition disrupts the bacterial cell membrane, leading to reduced virulence.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, such as the RAS/RAF/MEK/ERK pathway, by reducing the phosphorylation levels of extracellular signal-regulated kinase (ERK) . This inhibition leads to cell cycle arrest and promotes programmed cell death. Furthermore, this compound influences gene expression and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits protein kinase CK2 by binding to its active site, preventing the phosphorylation of target proteins . Additionally, this compound interacts with diapophytoene desaturase (CrtN), inhibiting its activity and disrupting bacterial cell membrane integrity . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to this compound can lead to cellular adaptation, resulting in altered responses to the compound. Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained effects on cellular processes, including apoptosis and cell cycle regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing bacterial virulence . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic benefits. These findings underscore the importance of optimizing dosage regimens to maximize the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. This compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its affinity for specific binding sites, which can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-4-carbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-hydroxyphenylacetonitrile under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Benzofuran-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-benzofuran-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQONKRSTAUGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313266
Record name 4-Benzofurancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-17-8
Record name 4-Benzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95333-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzofurancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-bromo-benzofuran (1.0 g, 5.07 mmol), copper(I) cyanide (0.9 g, 10.2 mmol), anhydrous DMF (16 ml) and reflux for 17 h. Cool the reaction mixture to ambient temperature, treat with 50% (v/v) aqueous ethylenediamine (25 mL). Extract the reaction mixture with diethyl ether (3×15 mL), combine the organic extracts, wash with brine (15 mL) and dry over anhydrous Na2SO4. Evaporate the solvent and purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1 and 4:1) to obtain the desired intermediate as a colorless oil (0.3 g, 39%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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